
Oxazol-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxazol-2-ylboronic Acid is a reactant in the synthesis of 4-(pyrazol-3-yl)-pyridine series as N-terminal kinase inhibitors . It has a molecular formula of C3H4BNO3 .
Synthesis Analysis
Oxazoline, a precursor to this compound, is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
This compound has a molecular formula of C3H4BNO3, an average mass of 112.880 Da, and a monoisotopic mass of 113.028427 Da .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of 4-(pyrazol-3-yl)-pyridine series . The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 293.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 56.3±3.0 kJ/mol, a flash point of 131.2±22.6 °C, and an index of refraction of 1.487 .Scientific Research Applications
Synthesis of Aryloxazoles via Suzuki Cross-Coupling Reaction : The 2-TIPS-oxazol-5-ylboronic acid pinacol ester, a derivative of Oxazol-2-ylboronic acid, facilitates the synthesis of various 5-(het)aryloxazoles using the Suzuki cross-coupling reaction. This method tolerates a wide range of functions on the aryl moiety, showing its versatility in organic synthesis (Primas, Bouillon, Lancelot, & Rault, 2009).
Preparation of Oxazole-Containing Biaryl Compounds : Oxazol-4-ylboronates, derived from this compound, have been used to prepare various oxazole-containing biaryl compounds. These compounds are synthesized using Suzuki coupling with different aryl halides, including benzene, pyridine, oxazole, and thiazole rings, in the presence of palladium catalysts (Araki, Katoh, & Inoue, 2006).
Synthetic Routes to 2,4-Disubstituted Oxazoles : The Suzuki, Heck, and Sonogashira reactions have been used in the synthesis of 2,4-disubstituted oxazoles, a class of compounds with potential in medicinal chemistry (Balasubramanian, 2007).
Applications in Medicinal Chemistry : Oxazole derivatives have shown a wide spectrum of biological activities, making them valuable in medicinal chemistry. These activities include therapeutic potentials in various medical applications (Kakkar & Narasimhan, 2019).
Oxazole Compounds in Anti-Cancer Research : Oxazole-based compounds, due to their ability to interact with enzymes and receptors, have been actively researched for their anticancer properties. These studies include the synthesis of new oxazole-based drugs and evaluation of their biological activities (Chiacchio et al., 2020).
Metal-Free Synthesis of Oxazoles : Transition-metal-free methods for synthesizing oxazole heterocycles have been developed, emphasizing the importance of less toxic, more accessible, and efficient synthetic routes (Ibrar et al., 2016).
Properties
IUPAC Name |
1,3-oxazol-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQYBDDNGRAOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CO1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733796 |
Source


|
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891660-66-5 |
Source


|
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
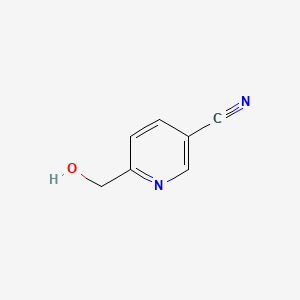
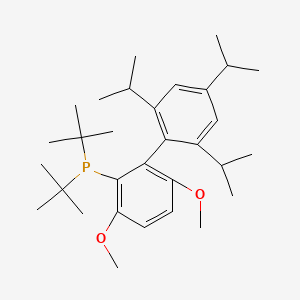
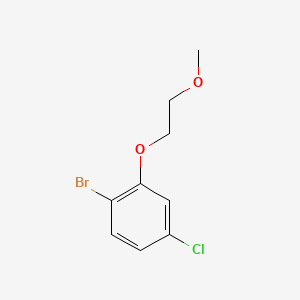
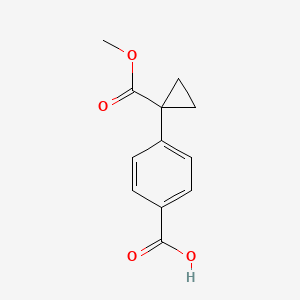
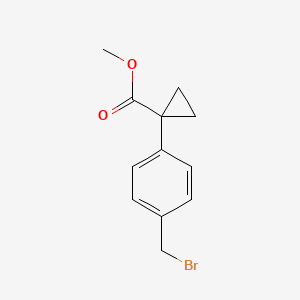




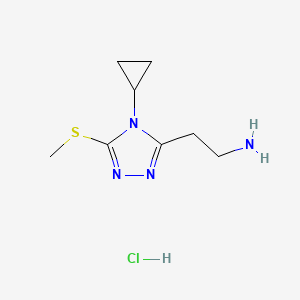
![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)



